1-Bromo-2,3-difluorobenzene is an aromatic organic compound with the chemical formula C6H3BrF2. It is a valuable intermediate in the synthesis of various functional molecules used in scientific research. One reported method for its synthesis involves the palladium-catalyzed bromination of 1,2-difluorobenzene with N-bromosuccinimide (NBS) []. This method offers good yields and is compatible with various functional groups, making it a versatile approach for researchers.
1-Bromo-2,3-difluorobenzene has been explored as a building block in the synthesis of novel drug candidates. Notably, it was used as a precursor in the development of BMS-846372, a potent and orally active antagonist of the Calcitonin gene-related peptide (CGRP) receptor []. CGRP is a neuropeptide involved in pain signaling, and its antagonists are being investigated for the treatment of various pain conditions.
Beyond medicinal chemistry, 1-Bromo-2,3-difluorobenzene may hold potential for applications in other areas of scientific research. Its unique combination of functional groups (bromo and difluoro) could be valuable in the design of materials with specific properties, such as:
1-Bromo-2,3-difluorobenzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 192.99 g/mol. This compound appears as a clear, colorless to peach liquid and is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with other molecules .
The biological activity of 1-Bromo-2,3-difluorobenzene has been explored in various studies. It has been shown to interact with specific microbial strains, such as Pseudomonas putida and Escherichia coli, indicating potential applications in bioremediation or as a substrate in microbial processes . Additionally, its structure allows for interactions with biological molecules, which could lead to further investigations into its pharmacological potential.
Several methods exist for synthesizing 1-Bromo-2,3-difluorobenzene:
1-Bromo-2,3-difluorobenzene finds utility in several areas:
Interaction studies have indicated that 1-Bromo-2,3-difluorobenzene can act as a substrate for microbial oxidation processes. The compound's interactions with enzymes and cofactors have been noted, leading to the formation of various metabolic products. Its ability to undergo electrophilic substitution makes it a valuable compound for further biochemical investigations .
1-Bromo-2,3-difluorobenzene shares structural similarities with several other halogenated benzene derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-Bromo-2,3-difluorobenzene | C6H3BrF2 | 1.00 |
1,4-Dibromo-2,3-difluorobenzene | C6H3BrF2 | 1.00 |
1-Bromo-2,3,4-trifluorobenzene | C6H3BrF3 | 0.92 |
1-Bromo-2,4,5-trifluorobenzene | C6H3BrF3 | 0.92 |
2-Bromo-1,3,4-trifluorobenzene | C6H4BrF3 | 0.90 |
The uniqueness of 1-Bromo-2,3-difluorobenzene lies in its specific arrangement of bromine and fluorine atoms on the benzene ring. This configuration imparts distinct electronic properties that influence its reactivity and interactions compared to closely related compounds. For instance, while both fluorinated compounds exhibit similar chemical properties, the presence of bromine specifically enhances electrophilic substitution reactions more effectively than trifluorinated variants .
Irritant